Tubeimoside II is a natural product classified as an oleanane-type triterpenoid saponin. [, , , , ] It is primarily isolated from the tubers of Bolbostemma paniculatum (Maxim) Franquet, a plant commonly known as "Tubeimu" and used in traditional Chinese medicine. [, , , ] Tubeimoside II has garnered significant interest in scientific research due to its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-tumor-promoting effects. [, , ] Notably, tubeimoside II exhibits a more favorable pharmacological profile compared to its structural analog, tubeimoside I, demonstrating stronger anti-tumor activity and lower toxicity. [, ]
The synthesis of Tubeimoside II typically involves several chemical processes starting from oleanolic acid, which serves as a precursor. The synthesis can be achieved through various methods including:
The technical details of the synthesis often include specific conditions such as temperature, solvent choice, and reaction times that are optimized to yield high purity and yield of Tubeimoside II.
The molecular structure of Tubeimoside II consists of a triterpenoid backbone with specific sugar moieties attached. The key structural features include:
The detailed two-dimensional structure can be visualized using chemical drawing software, highlighting the arrangement of atoms and functional groups that contribute to its biological activity .
Tubeimoside II participates in various chemical reactions that can be utilized for its functional characterization:
These reactions are crucial for understanding how Tubeimoside II interacts with biological systems and may influence its therapeutic efficacy .
The mechanism of action of Tubeimoside II is primarily linked to its ability to induce methuosis in cancer cells, particularly hepatocellular carcinoma cells. Methuosis is characterized by the formation of large vacuoles within cells, leading to cell death through a unique pathway distinct from apoptosis.
Tubeimoside II exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for therapeutic applications .
Tubeimoside II has several scientific uses primarily in cancer research:
Tubeimosides constitute a class of bioactive triterpenoid saponins derived from Bolbostemma paniculatum (Maxim.) Franquet, a plant traditionally known as "Tu Bei Mu" in Chinese medicine. For centuries, this herb has been employed for its detoxification properties and anti-inflammatory effects in treating conditions ranging from mastitis to lymphatic disorders [1] [9]. The medicinal tubers contain several structurally similar tubeimosides, with Tubeimoside I, II, and III identified as the primary bioactive constituents. Traditional applications focused on the plant's ability to reduce swelling and dissipate masses, providing the initial pharmacological rationale for investigating its anticancer potential in modern oncology [1] [7].
Tubeimoside II (C₆₃H₉₈O₃₀; MW: 1335.43 g/mol; CAS No: 115810-12-3) belongs to the oleanane-type triterpenoid saponins characterized by a pentacyclic scaffold modified with multiple sugar moieties [2] [5]. Structurally, it features a hydroxyl group at the C-16 position—a critical modification that distinguishes it from Tubeimoside I and contributes to its enhanced bioactivity profile. This compound is exclusively sourced from the tubers of Bolbostemma paniculatum, typically concentrated through ethanol extraction and chromatographic purification [7]. Analytical studies confirm its presence at approximately 14.96 mg/g in crude medicinal materials, making it one of the plant's most abundant saponins alongside Tubeimoside I [1].
Table 1: Structural and Sourcing Profile of Tubeimoside II
Characteristic | Description |
---|---|
Chemical Classification | Oleanane-type triterpenoid saponin |
Molecular Formula | C₆₃H₉₈O₃₀ |
Molecular Weight | 1335.43 g/mol |
CAS Registry Number | 115810-12-3 |
Natural Source | Tubers of Bolbostemma paniculatum (Maxim.) Franquet |
Concentration in Raw Material | ~14.96 mg/g dried tuber [1] |
Contemporary interest in Tubeimoside II stems from its distinct pharmacological advantages over structurally similar congeners. Comparative studies demonstrate its superior anti-inflammatory, antitumor, and antitumor-promoting activities relative to Tubeimoside I, coupled with lower acute toxicity [2] [9]. This favorable therapeutic index positions it as an optimal candidate among tubeimosides for oncological development. Mechanistically, its multi-target capability against critical oncogenic pathways—including metastasis, inflammation, and redox signaling—aligns with modern strategies for overcoming drug resistance in advanced malignancies [3] [9]. Research over the past decade has progressively shifted focus toward Tubeimoside II as its structure-activity profile offers significant advantages in both efficacy and safety parameters compared to other derivatives in its class.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: